Furo[2,3-c]pyridine-7-carbaldehyde
Description
Furo[2,3-c]pyridine-7-carbaldehyde is a heterocyclic compound featuring a fused furan and pyridine ring system with an aldehyde functional group at position 6. This structure confers unique reactivity, making it valuable in pharmaceutical and organic synthesis. The aldehyde group at position 7 enables participation in condensation, nucleophilic addition, and cross-coupling reactions, positioning it as a critical intermediate in drug discovery. Synthetic routes, such as those reported by Chang and Tai, involve formylation or cyclization strategies to construct the furopyridine core .
Properties
IUPAC Name |
furo[2,3-c]pyridine-7-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-5-7-8-6(1-3-9-7)2-4-11-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPMUDDVHSRIML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=CO2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442647 | |
| Record name | FURO[2,3-C]PYRIDINE-7-CARBOXALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193750-93-5 | |
| Record name | FURO[2,3-C]PYRIDINE-7-CARBOXALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and functional differences between Furo[2,3-c]pyridine-7-carbaldehyde and related compounds:
Reactivity and Application Differences
- Aldehyde Positional Isomers : The 7-carbaldehyde exhibits distinct reactivity compared to its 5-carboxaldehyde isomer due to electronic and steric effects. For example, the 7-position aldehyde may undergo faster nucleophilic addition in certain environments .
- Carboxylic Acid vs. Aldehyde : Furo[2,3-c]pyridine-7-carboxylic acid (CAS 190957-81-4) serves as a carboxylate precursor for amide bond formation, contrasting with the aldehyde’s role in imine or hydrazone synthesis .
- Pyrrolo vs. Furopyridine Systems : The pyrrolo[2,3-c]pyridine analog (CAS 1934416-89-3) replaces oxygen with nitrogen in the fused ring, enhancing basicity and altering coordination chemistry for metal-catalyzed reactions .
- Dioxane-Ring Modifications: 2,3-Dihydro-[1,4]dioxino derivatives (e.g., CAS 95849-26-6) exhibit improved solubility in polar solvents due to the dioxane ring, advantageous for aqueous-phase reactions .
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates : The 7-carbaldehyde is a key precursor in synthesizing kinase inhibitors and antiviral agents, leveraging its aldehyde group for covalent binding .
- Material Science: Dihydrodioxino derivatives (CAS 95849-26-6) are explored in polymer chemistry due to their enhanced solubility .
- Cross-Coupling Utility : Bromo/chloro-substituted analogs (e.g., CAS 1934416-89-3) are pivotal in constructing complex heterocycles via palladium-catalyzed reactions .
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